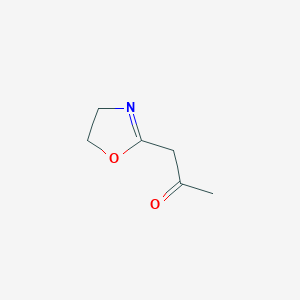
1-(4,5-Dihydrooxazol-2-yl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydrooxazol-2-yl)acetone is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
1-(4,5-Dihydrooxazol-2-yl)acetone has the molecular formula C6H9NO2 and is characterized by the presence of an oxazoline ring. This structure imparts specific reactivity and biological activity, making it a valuable compound in various research areas. The oxazoline moiety is known for its ability to participate in diverse chemical reactions, including cycloadditions and nucleophilic substitutions.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. Its derivatives have shown promising biological activities, including:
- Antimicrobial Activity : Compounds derived from this compound have demonstrated effectiveness against various bacterial strains. Research indicates that modifications to the oxazoline ring can enhance antimicrobial potency, making these compounds candidates for developing new antibiotics .
- Anticancer Properties : Studies have explored the anticancer potential of this compound derivatives. The oxazoline structure has been linked to the inhibition of key enzymes involved in cancer cell proliferation, suggesting a pathway for developing novel anticancer agents .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to be used in:
- Synthesis of Heterocycles : The compound can be transformed into various heterocyclic compounds through cyclization reactions. This property is particularly useful in designing new drugs with improved efficacy and safety profiles .
- Functionalization Reactions : The oxazoline ring can undergo functionalization to introduce different substituents, enhancing the compound's chemical diversity and potential applications in pharmaceuticals .
Case Study 1: Antimicrobial Activity
A study conducted by Ahsan et al. focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Derivative A | 15 | 50 |
| Derivative B | 20 | 25 |
| Standard Antibiotic | 18 | 30 |
Case Study 2: Anticancer Activity
In another study exploring the anticancer effects of oxazoline derivatives, researchers synthesized several compounds based on this compound and tested them against various cancer cell lines. Notably, one derivative showed an IC50 value of 10 µM against A549 lung cancer cells, indicating potent anticancer activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative C | 10 | A549 |
| Derivative D | 25 | MCF7 |
| Control | >50 | A549 |
Properties
CAS No. |
13670-39-8 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h2-4H2,1H3 |
InChI Key |
MZKKDCLSTQPJPX-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NCCO1 |
Canonical SMILES |
CC(=O)CC1=NCCO1 |
Key on ui other cas no. |
13670-39-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













